6-Fluoropyrido[2,3-b]pyrazine
Description
6-Fluoropyrido[2,3-b]pyrazine is a fluorinated heterocyclic compound featuring a fused pyridine and pyrazine core. Its molecular formula is C₇H₄FN₃, with a molecular weight of 149.13 g/mol . Fluorine substitution is known to enhance metabolic stability, modulate lipophilicity, and influence intermolecular interactions, making this compound a candidate for applications in drug discovery and materials science .
Properties
Molecular Formula |
C7H4FN3 |
|---|---|
Molecular Weight |
149.13 g/mol |
IUPAC Name |
6-fluoropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H4FN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H |
InChI Key |
IGYNVLABEZGWII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NC=CN=C21)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF), is used to replace a leaving group (e.g., a halogen) on the pyrido[2,3-b]pyrazine ring .
Industrial Production Methods: Industrial production of 6-Fluoropyrido[2,3-b]pyrazine may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: KMnO_4 in acidic or basic medium.
Reduction: NaBH_4 in methanol or ethanol.
Substitution: KF or CsF in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of pyrido[2,3-b]pyrazine-6-carboxylic acid.
Reduction: Formation of 6-aminopyrido[2,3-b]pyrazine.
Substitution: Formation of various substituted pyrido[2,3-b]pyrazine derivatives.
Scientific Research Applications
6-Fluoropyrido[2,3-b]pyrazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoropyrido[2,3-b]pyrazine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Fluorescent Properties: The presence of the fluorine atom can influence the electronic structure of the molecule, enhancing its photoluminescent properties and making it suitable for use in imaging and optoelectronic applications.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Pyrido[2,3-b]pyrazine derivatives exhibit variations in bond lengths, dihedral angles, and electronic properties depending on substituents. For example:
- Non-fluorinated derivatives (e.g., 2,3-diphenylpyrido[2,3-b]pyrazine) show dihedral angles between donor (D) and acceptor (A) moieties ranging from 30°–80°, leading to twisted molecular conformations and reduced singlet-triplet energy gaps (ΔEST = 0.01–0.23 eV) .
- 6-Fluoropyrido[2,3-b]pyrazine likely has a similar backbone but with fluorine-induced electron-withdrawing effects, which may alter HOMO-LUMO distributions. For instance, fluorination in related compounds (e.g., fluorinated quinoxalines) reduces ΔEST and enhances charge-transfer efficiency .
Table 1: Structural and Electronic Properties
Photophysical and Material Science Comparisons
- OLED Applications: Pyrido[2,3-b]pyrazine-based dyes with donor-acceptor architectures achieve 20.0% external quantum efficiency (EQE) in yellow OLEDs .
- Nonlinear Optical (NLO) Properties: DFT studies predict pyrido[2,3-b]pyrazines with high polarizability and hyperpolarizability values, suggesting utility in NLO devices. Fluorine’s electronegativity may enhance these properties .
Table 3: Photophysical Performance
| Compound | Emission Range | EQE/PLQY | Key Property |
|---|---|---|---|
| Pyrido[2,3-b]pyrazine-TADF | Blue-red | 20.0% (yellow) | High ΔEST tuning |
| Selenopheno[2,3-b]pyrazine | UV-vis absorption | Not reported | Enhanced charge transfer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
